molecular formula C13H11ClN2O4S B7567926 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide

1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide

Cat. No. B7567926
M. Wt: 326.76 g/mol
InChI Key: GOEZTAUETBYNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide, also known as CFIS, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. CFIS belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, CFIS has a unique structure that makes it a promising candidate for treating other diseases as well.

Mechanism of Action

The exact mechanism of action of 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. In cancer research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer progression. In Alzheimer's disease research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
Biochemical and physiological effects:
1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In Alzheimer's disease research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to improve cognitive function and inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.

Advantages and Limitations for Lab Experiments

1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has several advantages for lab experiments, including its unique structure, which makes it a promising candidate for drug development. 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been shown to have low toxicity and good bioavailability, which are important factors for drug development. However, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide research, including further studies on its mechanism of action and potential use in treating various diseases. In cancer research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide could be further studied for its potential use in combination with other chemotherapy drugs. In inflammation research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide could be further studied for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. In Alzheimer's disease research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide could be further studied for its potential use in preventing the formation of amyloid-beta plaques and improving cognitive function. Overall, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has shown promising results in various scientific research applications and has the potential to be a valuable tool in drug development.

Synthesis Methods

1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide can be synthesized using a multistep process that involves the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride, followed by the reaction with 2,3-dihydroindole-5-amine and sulfonamide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a common factor in many diseases, and 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been studied for its neuroprotective effects and potential use in treating Alzheimer's disease.

properties

IUPAC Name

1-(5-chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-12-4-3-11(20-12)13(17)16-6-5-8-7-9(21(15,18)19)1-2-10(8)16/h1-4,7H,5-6H2,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEZTAUETBYNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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